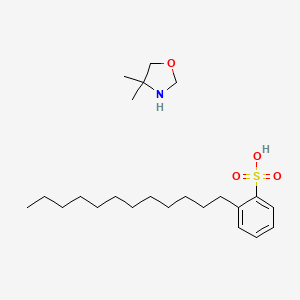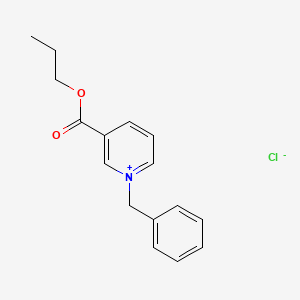![molecular formula C9H10ClNO3S B14468641 3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid CAS No. 67206-29-5](/img/structure/B14468641.png)
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid is an organic compound that features a thiophene ring, an amino group, and a chloroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid typically involves the reaction of thiophene derivatives with chloroacetyl chloride. One common method involves the N-chloroacetylation of amino compounds using chloroacetyl chloride in the presence of a phosphate buffer . This reaction is efficient and can be carried out under metal-free, bio-compatible conditions, making it an eco-friendly and scalable process .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of acid chlorides, such as chloroacetyl chloride, is common due to their high reactivity and ability to form amides efficiently . The process is typically optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with amines to form amides.
Condensation reactions: The amino group can react with carbonyl compounds to form imines or Schiff bases.
Cyclization reactions: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Chloroacetyl chloride: Used for N-chloroacetylation reactions.
Amines: React with the chloroacetyl group to form amides.
Carbonyl compounds: React with the amino group to form imines.
Major Products Formed
Amides: Formed from nucleophilic substitution reactions with amines.
Imines: Formed from condensation reactions with carbonyl compounds.
Heterocyclic compounds: Formed from cyclization reactions.
Applications De Recherche Scientifique
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid involves nucleophilic addition and elimination reactions. The chloroacetyl group is highly reactive and can undergo nucleophilic attack by amines, leading to the formation of amides . The thiophene ring provides stability and enhances the compound’s reactivity in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-chloroacetanilides: Similar in structure due to the presence of the chloroacetyl group.
Chloroacetamides: Share the chloroacetyl functional group and undergo similar reactions.
Uniqueness
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its reactivity compared to other chloroacetamides and N-chloroacetanilides .
Propriétés
Numéro CAS |
67206-29-5 |
|---|---|
Formule moléculaire |
C9H10ClNO3S |
Poids moléculaire |
247.70 g/mol |
Nom IUPAC |
3-[(2-chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C9H10ClNO3S/c10-5-8(12)11-6(4-9(13)14)7-2-1-3-15-7/h1-3,6H,4-5H2,(H,11,12)(H,13,14) |
Clé InChI |
LBWWWMBGRDDZMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(CC(=O)O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)



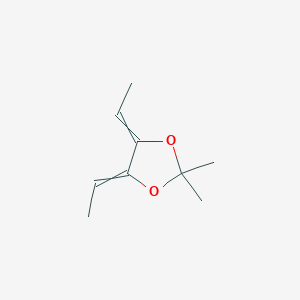
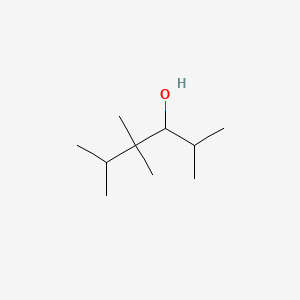
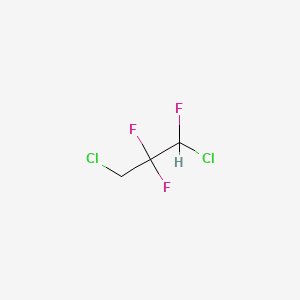

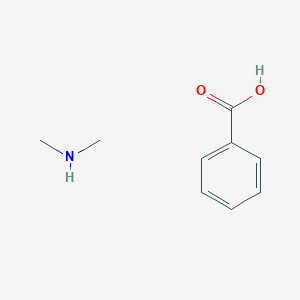
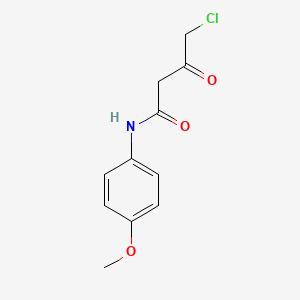
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
